1-(2,5-Dimethoxyphenyl)-3-ethylthiourea
Description
1-(2,5-Dimethoxyphenyl)-3-ethylthiourea is a thiourea derivative characterized by a 2,5-dimethoxyphenyl group attached to the thiourea scaffold and an ethyl substituent at the N3 position.
Properties
Molecular Formula |
C11H16N2O2S |
|---|---|
Molecular Weight |
240.32 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-ethylthiourea |
InChI |
InChI=1S/C11H16N2O2S/c1-4-12-11(16)13-9-7-8(14-2)5-6-10(9)15-3/h5-7H,4H2,1-3H3,(H2,12,13,16) |
InChI Key |
SYIQWIOROPQBTO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthetic preparation of 1-(2,5-Dimethoxyphenyl)-3-ethylthiourea involves the following steps:
Acetylation: Start with ). Acetylate it using acetic anhydride or acetyl chloride to form the corresponding acetyl derivative.
Thiourea Reaction: React the acetylated compound with and to yield this compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory synthesis provides a basis for understanding the compound’s preparation.
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)-3-ethylthiourea can undergo various reactions:
Oxidation: It may be oxidized to form related sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).
Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-ethylthiourea finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic properties (e.g., antimicrobial, anti-inflammatory).
Industry: Used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2,5-Dimethoxyphenyl)-3-ethylthiourea with five thiourea/urea derivatives, focusing on structural, electronic, and functional differences.
1-(2,5-Dimethylphenyl)-3-phenylthiourea (CAS 6311-53-1)
- Structure : Features a 2,5-dimethylphenyl group (electron-donating methyl substituents) and a phenyl ring at N3 ().
- Key Differences: Methyl groups (vs. The phenyl substituent at N3 introduces steric bulk compared to the ethyl group in the target compound, which may hinder binding to enzyme active sites.
- Molecular Weight : 256.37 g/mol (C15H16N2S), slightly higher than the target compound due to the phenyl group .
1-(2,5-Dimethoxyphenyl)-3-phenylurea
- Structure : Urea analog with a phenyl group at N3 ().
- The phenyl group (vs. ethyl) increases hydrophobicity, which may reduce bioavailability.
- Molecular Weight : 272.30 g/mol (C15H16N2O3), lighter than thiourea analogs due to the absence of sulfur .
1-(2,5-Dichlorophenyl)-3-phenylthiourea (CAS 14176-30-8)
- Structure : Contains electron-withdrawing chlorine atoms at the 2,5-positions of the phenyl ring ().
- Key Differences :
1-(3,5-Dimethylphenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea
- Structure : Incorporates a 3,5-dimethylphenyl group and a bulky indole-ethyl substituent ().
- Steric hindrance from the indole-ethyl group may reduce membrane permeability compared to the smaller ethyl group .
1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea
- Structure : Urea derivative with a 2-hydroxyethyl group at N3 ().
- Key Differences :
- The hydroxyl group enables intramolecular hydrogen bonding (N–H···O), stabilizing the planar conformation of the urea moiety.
- Demonstrated tyrosinase inhibition activity, suggesting that the dimethoxyphenyl group is critical for binding, but the absence of sulfur may limit potency compared to thiourea analogs .
Comparative Data Table
| Compound Name | Substituents (R1, R2) | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Biological Activity |
|---|---|---|---|---|---|
| This compound | 2,5-Dimethoxyphenyl, ethyl | Thiourea | C11H16N2O2S | 240.32 | Hypothesized tyrosinase inhibition |
| 1-(2,5-Dimethylphenyl)-3-phenylthiourea | 2,5-Dimethylphenyl, phenyl | Thiourea | C15H16N2S | 256.37 | Not specified |
| 1-(2,5-Dimethoxyphenyl)-3-phenylurea | 2,5-Dimethoxyphenyl, phenyl | Urea | C15H16N2O3 | 272.30 | Potential melanin inhibition |
| 1-(2,5-Dichlorophenyl)-3-phenylthiourea | 2,5-Dichlorophenyl, phenyl | Thiourea | C13H10Cl2N2S | 297.20 | Not specified |
| 1-(3,5-Dimethylphenyl)-3-[2-(indol-3-yl)ethyl]thiourea | 3,5-Dimethylphenyl, indol-ethyl | Thiourea | C19H21N3S | 323.45 | Possible receptor interactions |
| 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea | 2,5-Dimethoxyphenyl, hydroxyethyl | Urea | C11H16N2O4 | 240.26 | Tyrosinase inhibition |
Key Structural and Functional Insights
Electronic Effects: Methoxy groups in the target compound enhance electron density on the aromatic ring, favoring interactions with electrophilic enzyme pockets (e.g., tyrosinase’s copper center) .
Steric Factors : Smaller substituents (e.g., ethyl) improve steric compatibility with enzyme active sites compared to bulkier groups like phenyl or indole-ethyl .
Hydrogen Bonding : Thiourea’s sulfur provides weaker hydrogen-bonding capacity than urea’s oxygen but may facilitate stronger metal coordination, critical for enzyme inhibition .
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